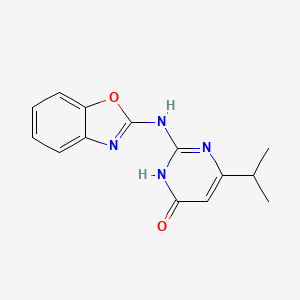![molecular formula C20H20N2 B12486870 [2,2-dimethyl-3-(2-methyl-1H-benzo[g]indol-3-yl)cyclopropyl]acetonitrile](/img/structure/B12486870.png)
[2,2-dimethyl-3-(2-methyl-1H-benzo[g]indol-3-yl)cyclopropyl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-dimethyl-3-{2-methyl-1H-benzo[g]indol-3-yl}cyclopropyl)acetonitrile is a complex organic compound featuring an indole nucleus. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-(2,2-dimethyl-3-{2-methyl-1H-benzo[g]indol-3-yl}cyclopropyl)acetonitrile typically involves multiple stepsThe reaction conditions often require the use of strong bases and specific catalysts to ensure the desired product is obtained . Industrial production methods may involve optimizing these conditions to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include strong acids or bases, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, inhibiting their activity and leading to therapeutic effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Compared to other indole derivatives, 2-(2,2-dimethyl-3-{2-methyl-1H-benzo[g]indol-3-yl}cyclopropyl)acetonitrile stands out due to its unique structure, which imparts distinct biological activities. Similar compounds include:
Indole-3-acetic acid: A plant hormone with different biological functions.
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid with various biological roles.
Properties
Molecular Formula |
C20H20N2 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
2-[2,2-dimethyl-3-(2-methyl-1H-benzo[g]indol-3-yl)cyclopropyl]acetonitrile |
InChI |
InChI=1S/C20H20N2/c1-12-17(18-16(10-11-21)20(18,2)3)15-9-8-13-6-4-5-7-14(13)19(15)22-12/h4-9,16,18,22H,10H2,1-3H3 |
InChI Key |
GDRMTPNBMRUNFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C3=CC=CC=C3C=C2)C4C(C4(C)C)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Chlorophenyl)-3-[4-(phenylcarbonyl)phenyl]urea](/img/structure/B12486787.png)
![4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B12486798.png)
![N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B12486804.png)
![N,N-diethyl-4-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}benzamide](/img/structure/B12486809.png)
![(3-chlorophenyl)[3-(4-chlorophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B12486811.png)
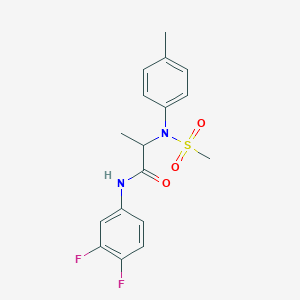
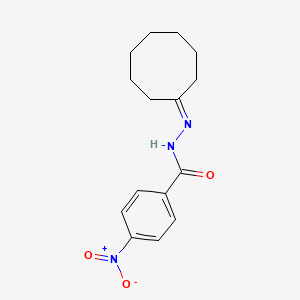
![N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B12486825.png)
![N-(4-acetylphenyl)-2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B12486828.png)
![3-chloro-4-ethoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12486839.png)
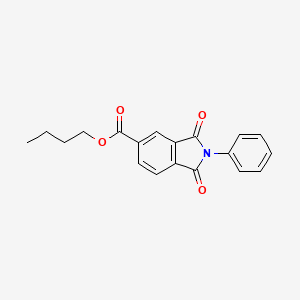
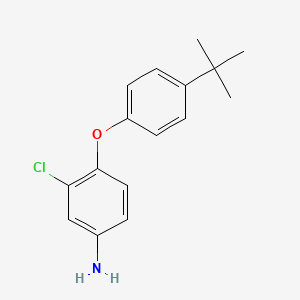
![4-{(2E)-2-[5-imino-3-(4-methylphenyl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzoic acid](/img/structure/B12486871.png)
